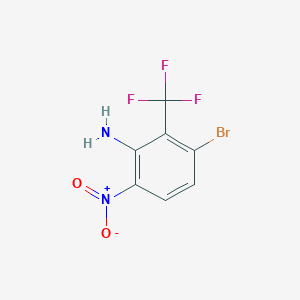

2-Amino-6-bromo-3-nitrobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-6-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-3-1-2-4(13(14)15)6(12)5(3)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMNZTXRDFQCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-bromo-3-nitrobenzotrifluoride: A Key Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Specialized Fluorinated Intermediates

The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Amino-6-bromo-3-nitrobenzotrifluoride, a polysubstituted aromatic compound, emerges as a significant, albeit specialized, building block. Its unique arrangement of a nucleophilic amino group, an electrophilically activating nitro group, a bromine atom, and a trifluoromethyl moiety on a benzene ring presents a versatile scaffold for complex organic synthesis. This guide provides a comprehensive technical overview of this compound, drawing upon established principles of organic chemistry and data from structurally related molecules to elucidate its properties, synthesis, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from analogous compounds.

| Property | Value | Source/Justification |

| CAS Number | 1445995-76-5 | [1] |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | [2] |

| Molecular Weight | 285.02 g/mol | Inferred from molecular formula |

| Appearance | Likely a yellow or orange solid | Typical for nitroaniline compounds |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) | Predicted based on the aromatic and functional group character |

| Melting Point | Not available | Expected to be a solid at room temperature with a defined melting point |

| Boiling Point | Not available | Likely to decompose at high temperatures |

Synthesis and Mechanistic Considerations

A potential synthetic pathway is outlined below:

Caption: A plausible synthetic pathway for this compound.

Expertise & Experience in Synthetic Design:

Direct nitration and bromination of 2-aminobenzotrifluoride would likely lead to a mixture of isomers and polysubstituted products due to the strong activating and ortho-, para-directing nature of the amino group.[3][4] Therefore, a more controlled synthesis would necessitate the protection of the amino group, for example, through acetylation to form an acetanilide. This moderation of the amino group's activating effect allows for more selective subsequent electrophilic substitutions.[5]

A Step-by-Step Conceptual Protocol:

-

Protection of the Amino Group: 2-Aminobenzotrifluoride would be reacted with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to yield N-(2-(trifluoromethyl)phenyl)acetamide.

-

Nitration: The protected intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled low temperature. The acetylamino group directs the incoming nitro group primarily to the para position, but some ortho substitution is also possible.

-

Bromination: The resulting nitro-substituted acetanilide would then be brominated, likely using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The directing effects of the substituents would guide the bromine to the desired position.

-

Deprotection: Finally, the acetyl protecting group would be removed via acid or base-catalyzed hydrolysis to yield the target molecule, this compound.

Reactivity and Potential for Further Functionalization

The reactivity of this compound is dictated by the interplay of its functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Caption: Reactivity map of this compound.

-

Amino Group: The primary amine is a key site for a variety of transformations. It can be diazotized and subsequently replaced with a wide range of functional groups via Sandmeyer or Schiemann reactions. It can also undergo acylation, sulfonylation, and alkylation to introduce further diversity.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for functionalization.

-

Bromo Atom: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Trifluoromethyl Group: The CF₃ group is generally stable under many reaction conditions. Its strong electron-withdrawing nature influences the electronics of the aromatic ring and can enhance the metabolic stability of derivative compounds.

Applications in Drug Discovery and Agrochemicals

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in bioactive molecules. Its utility is primarily as a building block for the synthesis of more complex and biologically active compounds.[6][7][8][9][10]

-

Scaffold for Kinase Inhibitors: The substituted aniline core is a common feature in many kinase inhibitors used in oncology. The various functional groups on this molecule allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

-

Precursor for Agrochemicals: A structurally similar compound, 2-Amino-3-Bromo-5-NitroBenzotrifluoride, is used as an intermediate in the production of the herbicide Penoxsulam.[11] This suggests that this compound could also serve as a precursor for novel agrochemicals.

-

Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening campaigns to identify initial hits that can be elaborated into more potent lead compounds.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for this compound is not publicly available. However, based on the analysis of its functional groups and data from similar structures, we can predict the key features of its NMR and IR spectra.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The amino group protons will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

Predicted FTIR Spectrum:

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| N-O (Nitro) | Asymmetric Stretching | 1500-1550 |

| N-O (Nitro) | Symmetric Stretching | 1330-1370 |

| C-F (Trifluoromethyl) | Stretching | 1100-1300 (strong, broad) |

| C-Br | Stretching | 500-650 |

Safety and Handling

A dedicated Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds, such as nitroanilines and halogenated aromatic compounds, the following precautions should be taken:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Nitroaromatic compounds can be associated with methemoglobinemia.

-

Irritation: Likely to cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.

Conclusion and Future Outlook

This compound represents a valuable, albeit specialized, building block for synthetic chemists. Its multifunctionality provides numerous avenues for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from analogous structures. As the demand for novel fluorinated compounds continues to grow, the importance of such versatile intermediates is poised to increase, making a thorough understanding of their chemistry essential for innovation in drug discovery and materials science.

References

-

Reactions of Arylamines - Chemistry LibreTexts. (2024-09-30). (URL: [Link])

- US Patent US4096185A - Preparation of p-aminobenzotrifluoride. (URL: )

-

FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. (URL: [Link])

-

amino nitrobenzotrifluoride suppliers USA. (URL: [Link])

-

FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... - ResearchGate. (URL: [Link])

-

This compound, 98% Purity, C7H4BrF3N2O2, 1 gram - Oakwood Chemical. (URL: [Link])

-

Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed. (URL: [Link])

-

20.7: Reactions of Arylamines - Chemistry LibreTexts. (2020-05-30). (URL: [Link])

-

2-Amino-3-Bromo-5-NitroBenzotrifluoride | Shubham Is The Prime Exporter Supplier And Manufacturer Of Colorants. (URL: [Link])

-

N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes | Organic Letters - ACS Publications. (2026-01-17). (URL: [Link])

-

Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader - Cynor Laboratories. (URL: [Link])

-

Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (URL: [Link])

-

FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed - ResearchGate. (URL: [Link])

- US Patent US4582935A - Process for producing meta-aminobenzotrifluoride. (URL: )

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC - NIH. (URL: [Link])

-

Synthesis and utility of some N-substituted benzotriazoles - UFDC Image Array 2. (URL: [Link])

-

Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds - University of York. (URL: [Link])

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022-11-04). (URL: [Link])

-

Predict - NMRium demo. (URL: [Link])

Sources

- 1. Investigation into the ring-substituted polyanilines and their application for the detection and adsorption of sulfur dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 3D_building_blocks - Department of Chemistry, University of York [york.ac.uk]

- 9. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MedChem Highlights - Enamine [enamine.net]

- 11. shubhamspecialty.com [shubhamspecialty.com]

physical properties of 2-Amino-6-bromo-3-nitrobenzotrifluoride

An In-Depth Technical Guide to the Physicochemical Profile of 2-Amino-6-bromo-3-nitrobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (CAS No. 1445995-76-5). As a substituted benzotrifluoride, this compound holds potential as a key intermediate and building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data, this document synthesizes information from structurally related analogs and established chemical principles to predict its core physicochemical characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination and validation of these properties, designed for researchers, scientists, and professionals in drug development. The guide emphasizes the causal relationships between the compound's unique molecular structure—featuring an aniline moiety in conjunction with electron-withdrawing bromo, nitro, and trifluoromethyl groups—and its expected physical behavior, spectral characteristics, and handling requirements.

Chapter 1: Molecular Structure and Introduction

This compound is a poly-substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with four distinct substituents: an amino (-NH₂), a bromo (-Br), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group. The specific arrangement of these groups dictates the molecule's electronic distribution, steric profile, and intermolecular interactions, which in turn govern its physical and chemical properties.

Key Structural Features:

-

CAS Number: 1445995-76-5

-

Molecular Formula: C₇H₄BrF₃N₂O₂

-

Molecular Weight: 285.02 g/mol

The interplay of the functional groups is critical. The trifluoromethyl and nitro groups are potent electron-withdrawing groups, significantly reducing the electron density of the aromatic ring and the basicity of the amino group. The bromine atom also contributes an inductive electron-withdrawing effect. This electronic profile makes the compound a valuable precursor for nucleophilic aromatic substitution reactions and other synthetic transformations.

Chapter 2: Predicted Physicochemical Properties

Direct experimental data for this compound is not widely published. The following properties are predicted based on the analysis of its functional groups and comparison with structurally similar molecules. These values should be considered estimates pending empirical validation.

| Property | Predicted Value / Observation | Rationale and Comparative Insights |

| Appearance | Yellow to orange crystalline solid. | The nitro and amino chromophores on the aromatic ring typically impart color. Related nitroanilines are often yellow or orange solids.[1] |

| Melting Point | 135-145 °C | The high molecular weight, planarity, and potential for intermolecular hydrogen bonding (N-H···O-N) suggest a relatively high melting point. The isomer 2-Amino-3-bromo-5-nitrobenzotrifluoride melts at 140-142 °C, providing a strong reference point.[2] |

| Boiling Point | > 300 °C (Predicted, with decomposition) | A high boiling point is expected due to high molecular weight and polarity. However, aromatic nitro compounds often decompose at elevated temperatures before boiling at atmospheric pressure. |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). | The polar nitro and amino groups are countered by the lipophilic trifluoromethyl and bromo groups and the aromatic ring. While insoluble in water, it is expected to be soluble in common organic solvents.[1] |

| pKa (of Conjugate Acid) | < 1 | The amino group's basicity is severely diminished by the strong electron-withdrawing effects of the ortho-nitro and ortho-trifluoromethyl groups, making it a very weak base. |

Chapter 3: Experimental Protocols for Property Determination

To ensure scientific integrity, the predicted properties must be confirmed through rigorous experimentation. The following sections detail standard, self-validating protocols for characterizing a novel chemical entity like this compound.

Melting Point Determination via Digital Capillary Method

The melting point provides a primary indication of purity. A sharp melting range (typically < 1 °C) is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.

-

Instrument Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary scan to approximate the melting point.

-

For an accurate measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min) starting from approximately 15-20 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The range between these two temperatures is the melting range.

Thermodynamic Solubility Assessment

The shake-flask method remains the gold standard for determining thermodynamic solubility, providing a fundamental parameter for drug development and process chemistry.

Methodology:

-

System Preparation: Prepare saturated solutions by adding an excess amount of the compound to vials containing various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

-

Sample Collection & Preparation:

-

Allow the vials to stand undisturbed for at least 1 hour for solids to settle.

-

Carefully withdraw an aliquot from the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (pre-vetted for low compound binding) to remove all undissolved solids.

-

-

Analysis:

-

Dilute the filtered sample with a suitable mobile phase.

-

Quantify the concentration of the compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, referencing a standard calibration curve.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structural confirmation.

-

¹H NMR: The spectrum in CDCl₃ or DMSO-d₆ is expected to show two doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two coupled protons on the benzene ring. A broad singlet corresponding to the two amine protons would also be present, with its chemical shift being highly dependent on solvent and concentration.

-

¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, likely upfield relative to a standard like CFCl₃.

-

FT-IR: Key vibrational bands are predicted to appear for N-H stretching (approx. 3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretching (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), C-F stretching (approx. 1100-1300 cm⁻¹), and C-Br stretching (typically < 700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Chapter 4: Safety, Handling, and Storage

-

Health Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin, similar to other halogenated nitroaromatics.[3][4] It may cause skin and serious eye irritation. Appropriate measures should be taken to avoid exposure.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. This guide establishes a predicted physicochemical profile based on sound chemical principles and provides a clear, actionable framework for its empirical validation. The detailed protocols for determining melting point, solubility, and spectroscopic identity are designed to ensure data integrity and reproducibility. Adherence to the outlined safety and handling procedures is paramount for minimizing risk during its investigation and application.

References

- Vertex AI Search. (2026).

- UTC Aerospace Systems. (2017). Safety Data Sheet: Bromotrifluoromethane (CBrF3) and Methanol.

-

NIST. (n.d.). 2-Amino-5-nitrobenzotrifluoride. NIST Chemistry WebBook. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 3-Amino-6-Nitrobenzotrifluoride. Retrieved from [Link]

Sources

- 1. 3-Amino-6-Nitrobenzotrifluoride Manufacturer & Supplier China | Properties, Uses, Safety Data | High Quality CAS 2457-77-0 [boulingchem.com]

- 2. 2-Amino-3-bromo-5-nitrobenzotrifluoride 95+% CAS#: 400-66-8 [m.chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Solubility of 2-Amino-6-bromo-3-nitrobenzotrifluoride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Amino-6-bromo-3-nitrobenzotrifluoride in various organic solvents. This information is critical for researchers, scientists, and drug development professionals involved in the synthesis, purification, formulation, and quality control of this and structurally related compounds. Due to the limited availability of specific public data on this exact molecule, this guide emphasizes the foundational principles of solubility, provides a robust experimental protocol for its determination, and discusses the theoretical underpinnings that govern the dissolution process. By understanding these core concepts, researchers can make informed decisions regarding solvent selection and process optimization.

Introduction: The Importance of Solubility in a Scientific Workflow

This compound is a substituted aromatic compound with functional groups that impart a unique combination of polarity and reactivity. The trifluoromethyl, nitro, amino, and bromo moieties all contribute to its overall physicochemical properties, making the prediction of its solubility a nuanced challenge. A thorough understanding of its solubility is paramount for a variety of applications:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields.

-

Purification: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a critical determinant of its bioavailability and the feasibility of different dosage forms.

-

Analytical Chemistry: The preparation of samples for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy requires dissolving the analyte in a suitable solvent.

This guide will provide the necessary tools to approach the solubility of this compound in a systematic and scientifically rigorous manner.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of this compound, it is essential to first analyze its molecular structure and the properties of its constituent functional groups.

Molecular Structure:

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.

-

Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. It can also be protonated in acidic conditions, significantly increasing its polarity and aqueous solubility.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's polarity.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and, due to the high electronegativity of fluorine, it can participate in weak hydrogen bonding. It generally reduces solubility in water.[1]

General Solubility Predictions:

Based on the principle of "like dissolves like," we can make some initial predictions about the solubility of this compound[2][3]:

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are likely to be effective at dissolving this compound. Their polarity can interact with the polar nitro and amino groups, while their aprotic nature prevents unwanted reactions.

-

Polar Protic Solvents: Solvents such as methanol, ethanol, and other alcohols should also be reasonably good solvents. They can engage in hydrogen bonding with the amino and nitro groups.

-

Nonpolar Solvents: Solvents like hexane and toluene are expected to be poor solvents due to the significant polarity imparted by the nitro and amino groups.

-

Water: The presence of the large, hydrophobic benzotrifluoride core and the bromo substituent suggests that solubility in water will be very low.[1]

While these predictions are useful for initial solvent screening, experimental determination is necessary for quantitative data.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[4]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Withdraw an aliquot of the clear supernatant using a pipette.

-

-

Analysis:

-

Accurately dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC).

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved.

-

Equilibration Time: A time course study (e.g., analyzing samples at 24, 48, and 72 hours) can be performed to confirm that the measured solubility does not change over time, indicating that equilibrium has been reached.

-

Temperature Control: Maintaining a constant temperature is critical, as solubility is temperature-dependent.[5] An increase in temperature often, but not always, leads to an increase in solubility.[5][6]

-

Analytical Method Validation: The analytical method used to determine the concentration should be validated for linearity, accuracy, and precision to ensure reliable results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the experimental determination of solubility.

The Thermodynamics of Dissolution

The process of dissolution can be understood through the lens of thermodynamics, specifically the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of the process by the following equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[7][8]

-

Endothermic (ΔH > 0): More energy is required to break the existing bonds than is released when new bonds are formed. In this case, increasing the temperature will generally increase solubility.[5]

-

Exothermic (ΔH < 0): More energy is released upon the formation of solute-solvent bonds than is required to break the initial bonds. In this scenario, increasing the temperature may decrease solubility.

-

-

Entropy of Solution (ΔS): This term represents the change in the degree of disorder of the system.[8] Generally, the dissolution of a solid into a liquid results in an increase in entropy (ΔS > 0) as the molecules become more randomly distributed.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, the safety precautions for structurally similar compounds should be strictly followed.[9][10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The following diagram outlines the logical relationship for ensuring laboratory safety.

Caption: A logical diagram for laboratory safety protocols.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding the physicochemical properties of the molecule, employing a robust experimental protocol, and adhering to strict safety measures, researchers can confidently generate the solubility data required for their specific applications. The principles and methodologies outlined herein are broadly applicable to a wide range of organic compounds, serving as a valuable resource for the scientific community.

References

- 3-Amino-6-Nitrobenzotrifluoride - bouling chemical co., limited. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16).

- SAFETY DATA SHEET. (2024, March 30).

- Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).

- An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents - Benchchem. (n.d.).

- 3-Nitrobenzotrifluoride - Safety Data Sheet - ChemicalBook. (2025, July 5).

- Solubility of Organic Compounds - Chemistry Steps. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Thermodynamics of Solutions - Chemistry LibreTexts. (2022, November 13).

- Lesson 5.9: Temperature Changes in Dissolving - American Chemical Society. (2024, September 27).

- SAFETY DATA SHEET - CymitQuimica. (2024, February 4).

- 2-Nitrobenzotrifluoride - AK Scientific, Inc. (n.d.).

Sources

- 1. 3-Amino-6-Nitrobenzotrifluoride Manufacturer & Supplier China | Properties, Uses, Safety Data | High Quality CAS 2457-77-0 [boulingchem.com]

- 2. chem.ws [chem.ws]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. aksci.com [aksci.com]

2-Amino-6-bromo-3-nitrobenzotrifluoride safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 2-Amino-6-bromo-3-nitrobenzotrifluoride

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed examination of the safety protocols and handling procedures for this compound. Designed for researchers and drug development professionals, this document moves beyond mere compliance, focusing on the chemical causality behind safety measures to foster a proactive and informed safety culture in the laboratory.

Compound Identification and Physicochemical Properties

This compound is a substituted aniline derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Its specific trifluoromethyl, nitro, and bromo substitutions create a unique reactivity and toxicity profile that demands careful handling.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 157026-18-1 | [1] |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1] |

| Molecular Weight | 285.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96-98% | [1][2] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and acetone. |[3][4] |

Hazard Analysis and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely published, a robust hazard assessment can be constructed by analyzing structurally analogous compounds, such as other halogenated nitrobenzotrifluorides. The primary hazards are associated with its potential toxicity and irritant properties.

GHS Hazard Classification (Inferred)

Based on data for similar compounds, this compound is anticipated to be classified as follows:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled[5][6][7].

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation[5].

-

Serious Eye Damage/Eye Irritation: Category 2/2A. Causes serious eye irritation[5][6].

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation[8][9][10].

Causality of Hazards:

-

Systemic Toxicity: The presence of the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) on the benzene ring can enhance the molecule's ability to be absorbed through the skin and mucous membranes. Halogenated anilines as a class are known to be toxic[11]. Once absorbed, these compounds can interfere with metabolic processes.

-

Irritation: The chemical nature of the aromatic amine, combined with the electron-withdrawing nitro and trifluoromethyl groups, makes the compound reactive and a likely irritant to skin, eyes, and the respiratory tract upon direct contact or inhalation of its dust[11][12].

Hierarchy of Controls: Engineering and Administrative Measures

Before resorting to personal protective equipment, the primary focus must be on robust engineering and administrative controls to minimize exposure potential.

-

Engineering Controls:

-

Primary Containment: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood to control the release of dust and vapors[13][14].

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of contaminants[6][15].

-

Safety Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly[6][16].

-

-

Administrative Controls:

-

Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

-

Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory[8][6][7]. Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.

-

Training: Ensure all personnel are thoroughly trained on the specific hazards and handling procedures for this compound before they are permitted to work with it.

-

Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be selected based on a thorough risk assessment of the specific task being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory at all times[6][17]. A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during transfers of solutions or when handling larger quantities[17].

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for protection against halogenated anilines[11]. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination[8]. Contaminated gloves should be disposed of immediately.

-

Protective Clothing: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact[6][11].

-

-

Respiratory Protection:

-

For routine small-scale laboratory use, handling within a chemical fume hood is sufficient[14].

-

In situations where a fume hood is not available or during large-scale operations or emergencies, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used[8][18].

-

Caption: Diagram 1: PPE Selection Workflow

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory work.

Protocol 1: Weighing and Preparing Solutions

-

Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Perform all weighing operations on a draft shield or within the fume hood to contain any airborne dust. Use a spatula to handle the solid and avoid generating dust clouds[7][14].

-

Transfer: Carefully add the weighed solid to the solvent in a flask or beaker inside the fume hood.

-

Dissolution: If necessary, gently swirl or stir the mixture to dissolve the solid. If heating is required, use a controlled heating mantle and ensure the setup is secure.

-

Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent. Wipe down the work surface in the fume hood.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task and removing PPE[8][5][6].

Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[3][13]. The container must be kept tightly closed to prevent moisture and air exposure, which could lead to degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[3][7][18]. Aromatic nitro compounds can react vigorously or even explosively with reducing agents or strong bases[4].

Emergency Procedures: A Self-Validating System

Rapid and correct response to an emergency is critical. The following protocols are designed to be a self-validating system, where each step logically follows from the initial assessment.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[8][5][12]. Remove contact lenses if present and easy to do so[8][6]. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes[8][12]. Seek medical attention if irritation develops or persists[10].

-

Inhalation: Move the individual to fresh air immediately[8][12]. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth)[13][18]. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting[5][19]. Rinse the mouth with water[8][6]. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Caption: Diagram 2: First Aid Decision Tree

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Do not handle the spilled material without appropriate PPE (respirator, gloves, goggles, protective clothing)[12]. Avoid generating dust[12][14].

-

Containment and Cleanup: For a small spill, gently sweep or vacuum the solid material into a suitable, labeled container for disposal[8][10]. Avoid dry sweeping that creates dust. For a large spill, mark out the contaminated area and prevent access[12].

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways[12][18].

Sources

- 1. 2-Amino-5-bromo-3-nitrobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Amino-6-Nitrobenzotrifluoride Manufacturer & Supplier China | Properties, Uses, Safety Data | High Quality CAS 2457-77-0 [boulingchem.com]

- 4. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.fi [fishersci.fi]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]

- 16. fishersci.com [fishersci.com]

- 17. americanchemistry.com [americanchemistry.com]

- 18. fishersci.fi [fishersci.fi]

- 19. chemicalbook.com [chemicalbook.com]

spectroscopic data (NMR, IR, MS) of 2-Amino-6-bromo-3-nitrobenzotrifluoride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-6-bromo-3-nitrobenzotrifluoride

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific integrity and developmental success. This compound (CAS No. 1445995-76-5) presents a unique analytical challenge due to its complex substitution pattern, featuring a primary amine, a bromine atom, a nitro group, and a trifluoromethyl group on a benzene ring. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and validate this compound with high confidence.

The multi-technique approach described is self-validating; data from each spectroscopic method corroborates the others, providing a holistic and definitive structural profile.

Molecular Structure

A clear understanding of the molecular architecture is paramount before delving into its spectroscopic signatures. The structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]

-

¹H NMR Acquisition: Acquire data with a standard pulse program. A spectral width of ~12 ppm, centered at ~6 ppm, is appropriate. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~200 ppm is standard. Due to the presence of a quaternary carbon and a CF₃ carbon, a longer relaxation delay (d1) of 2-5 seconds and a higher number of scans (e.g., 1024 or more) may be necessary to obtain a good signal-to-noise ratio, especially for the carbon attached to the CF₃ group.[2]

-

¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F NMR data. A single scan is often sufficient due to the high sensitivity of the ¹⁹F nucleus. The chemical shifts are referenced to an external standard like CFCl₃.[1]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

¹H NMR Spectral Analysis

The structure has two aromatic protons and two amine protons. The electron-withdrawing nitro and trifluoromethyl groups will shift the aromatic protons downfield, while the electron-donating amino group will have an opposing, shielding effect.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.2 | Doublet (d) | 1H | H-4 | This proton is ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. It will be coupled to H-5. |

| ~7.0 - 7.4 | Doublet (d) | 1H | H-5 | This proton is ortho to the electron-donating amino group and meta to the nitro group, placing it more upfield than H-4. It will be coupled to H-4. |

| ~5.5 - 6.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange. |

¹³C NMR Spectral Analysis

All six aromatic carbons are expected to be chemically distinct, along with the carbon of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |

| ~145 - 150 | Singlet | C-NH₂ | Carbon attached to the amino group, shifted downfield. |

| ~110 - 115 | Singlet | C-Br | Carbon attached to bromine, shielded by the halogen's inductive effect. |

| ~148 - 153 | Singlet | C-NO₂ | Carbon attached to the nitro group, significantly deshielded. |

| ~130 - 135 | Singlet | C-H (C4) | Aromatic CH carbon, influenced by adjacent groups. |

| ~120 - 125 | Quartet (q, ²J_CF ≈ 30 Hz) | C-CF₃ | Carbon attached to the CF₃ group, shows coupling to the three fluorine atoms. |

| ~118 - 122 | Singlet | C-H (C5) | Aromatic CH carbon. |

| ~120 - 125 | Quartet (q, ¹J_CF ≈ 270 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself will be a quartet with a very large coupling constant. Its signal intensity is often low due to splitting and a lack of Nuclear Overhauser Effect (NOE).[2][3] |

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a simple yet powerful confirmation of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ -60 to -65 | Singlet (s) | 3F | -CF₃ | The three fluorine atoms are chemically equivalent and will produce a single sharp peak. The chemical shift is characteristic of an aromatic trifluoromethyl group.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound will be rich with characteristic absorption bands.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Analysis

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3480 - 3380 | Medium | Asymmetric N-H Stretch | A primary amine (-NH₂) group exhibits two distinct N-H stretching bands.[4][5] |

| 3350 - 3250 | Medium | Symmetric N-H Stretch | The second of the two characteristic primary amine stretching bands.[4][5] |

| > 3000 | Weak | Aromatic C-H Stretch | Stretching vibrations for sp² C-H bonds typically appear above 3000 cm⁻¹.[6][7] |

| 1620 - 1580 | Medium-Strong | N-H Bending (Scissoring) | This bending vibration is characteristic of primary amines.[4][5] |

| 1550 - 1490 | Strong | Asymmetric NO₂ Stretch | The nitro group gives rise to two very strong and characteristic stretching bands. This is the higher frequency asymmetric stretch.[8][9][10] |

| 1600, 1475 | Medium-Weak | Aromatic C=C Stretch | In-ring stretching vibrations of the benzene ring. |

| 1360 - 1300 | Strong | Symmetric NO₂ Stretch | This is the lower frequency symmetric stretch of the nitro group, which is also very intense.[8][9][10] |

| ~1320 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the amine nitrogen is typically strong.[5][11] |

| 1300 - 1100 | Strong | C-F Stretches | The C-F bonds of the trifluoromethyl group produce very strong, complex absorptions in this region. |

| 690 - 515 | Medium-Weak | C-Br Stretch | The carbon-bromine stretch appears in the low-frequency fingerprint region.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity and stability through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is vaporized in the source.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Analysis

Molecular Formula: C₇H₄BrF₃N₂O₂ Monoisotopic Mass: 285.94 g/mol (for ⁷⁹Br)

Molecular Ion (M⁺˙): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[13] Therefore, the spectrum will show two peaks of nearly equal intensity at m/z ≈ 286 (containing ⁷⁹Br) and m/z ≈ 288 (containing ⁸¹Br). The presence of this M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.

Key Fragmentation Pathways: The fragmentation will be driven by the substituents on the aromatic ring. Common losses for nitroaromatic compounds include NO₂ (46 Da) and NO (30 Da).[14][15]

Caption: Plausible fragmentation pathways for this compound under EI-MS.

| m/z (for ⁷⁹Br/⁸¹Br) | Possible Fragment Ion | Rationale |

| 286 / 288 | [M]⁺˙ | Molecular ion, showing the characteristic 1:1 bromine isotope pattern. |

| 240 / 242 | [M - NO₂]⁺ | Loss of the nitro group is a very common fragmentation for nitroaromatics.[14] |

| 256 / 258 | [M - NO]⁺ | Loss of nitric oxide is another characteristic fragmentation pathway.[15] |

| 207 / 209 | [M - Br]⁺ | Loss of the bromine radical. |

| 217 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy maps the C-H framework and confirms the presence and environment of the trifluoromethyl group. IR spectroscopy provides definitive evidence for all key functional groups, particularly the primary amine and nitro moieties. Finally, mass spectrometry confirms the molecular weight and reveals the characteristic isotopic signature of bromine, while its fragmentation pattern corroborates the overall structure. This guide provides the foundational data and interpretive logic for researchers to confidently characterize this complex and valuable chemical entity.

References

- Spectroscopy Tutorial: Nitro Groups.

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. Available at: [Link]

- Infrared Spectroscopy - Illinois State University.

-

IR: nitro groups - University of Calgary. Available at: [Link]

-

[Influence of solvents on IR spectrum of aromatic amines] - PubMed. Available at: [Link]

-

Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy - Taylor & Francis Online. Available at: [Link]

-

IR: amines - University of Calgary. Available at: [Link]

-

Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

-

In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... - Quora. Available at: [Link]

-

NO2 Stretching in Nitrocompounds | PDF | Infrared Spectroscopy - Scribd. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? | ResearchGate. Available at: [Link]

-

Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! - JEOL. Available at: [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. Available at: [Link]

-

Stretching frequency of nitro and nitrito - Chemistry Stack Exchange. Available at: [Link]

- Supporting Information - American Chemical Society.

-

2-Bromo-5-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 136198 - PubChem. Available at: [Link]

- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - University of California, Santa Cruz.

-

IR spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe (experimental—black line, calculated at B3LYP-D3BJ/6-311G(d,p) level of theory—blue peaks). - ResearchGate. Available at: [Link]

-

2-Amino-5-nitrobenzotrifluoride - NIST WebBook. Available at: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note - Save My Exams. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available at: [Link]

-

Video: IR Absorption Frequency: Hybridization - JoVE. Available at: [Link]

- The features of IR spectrum - Mansoura University.

-

Infrared Spectroscopy - Michigan State University. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Available at: [Link]

- Mass Spectrometry: Fragmentation - University of Arizona.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. wikieducator.org [wikieducator.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: IR Absorption Frequency: Hybridization [jove.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. savemyexams.com [savemyexams.com]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Reactivity of Functional Groups in 2-Amino-6-bromo-3-nitrobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the functional groups present in 2-Amino-6-bromo-3-nitrobenzotrifluoride. This multifaceted aromatic compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The interplay of the electron-donating amino group and the strongly electron-withdrawing nitro and trifluoromethyl groups, along with the reactive bromo substituent, creates a unique chemical landscape. This document will delve into the electronic and steric influences of each functional group, predict the regioselectivity of various reactions, and provide evidence-based protocols for key transformations. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are looking to leverage the synthetic potential of this versatile molecule.

Introduction: A Molecule of Contrasting Influences

This compound presents a fascinating case study in aromatic reactivity. The benzene ring is substituted with a powerful electron-donating group (amino) and three strong electron-withdrawing groups (bromo, nitro, and trifluoromethyl). This arrangement leads to a complex electronic environment that dictates the molecule's behavior in various chemical transformations.

The amino group (-NH2) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the ring through resonance.[1][2] Conversely, the nitro group (-NO2) and the trifluoromethyl group (-CF3) are potent deactivating groups and meta-directors in EAS.[3][4][5] The nitro group deactivates the ring through both inductive and resonance effects, while the trifluoromethyl group's deactivating effect is primarily inductive.[6][7] The bromo group (-Br) is also a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[8]

The synergy of these groups makes this compound a highly versatile intermediate. The strategic manipulation of its functional groups allows for the introduction of a wide array of substituents, paving the way for the synthesis of complex molecular architectures.

The Hierarchical Reactivity of Functional Groups

The reactivity of the functional groups in this compound can be ranked based on their susceptibility to various reaction conditions. This hierarchy is crucial for designing selective synthetic routes.

The Amino Group: A Gateway to Diverse Transformations

The primary amino group is arguably the most versatile handle on the molecule. Its nucleophilic nature and its ability to be converted into a diazonium salt open up a plethora of synthetic possibilities.

The conversion of the amino group to a diazonium salt is a cornerstone of aromatic chemistry. This transformation is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[9] The resulting diazonium salt is a highly valuable intermediate that can be substituted with a wide range of nucleophiles in what is known as the Sandmeyer reaction or related transformations.[10][11]

This allows for the introduction of halogens (Cl, I), cyano, hydroxyl, and even trifluoromethyl groups.[10][12]

Experimental Protocol: Sandmeyer-Type Cyanation

A representative protocol for the conversion of an aromatic amine to a nitrile is as follows:

-

Dissolve this compound in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, monitoring for the evolution of nitrogen gas.[9]

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. This not only serves as a protecting group strategy but also allows for the introduction of diverse functionalities.

The Bromo Group: A Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromo substituent is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, providing a powerful tool for constructing complex molecular skeletons.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide.[13] This reaction is highly efficient for the formation of biaryl linkages. The electron-withdrawing nature of the nitro and trifluoromethyl groups can activate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[13][14]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Nitroaromatics [13][15]

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

-

To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[13]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds.[16][17] This allows for the introduction of a wide variety of primary and secondary amines at the position of the bromo substituent.

Experimental Protocol: Buchwald-Hartwig Amination

A typical protocol for the Buchwald-Hartwig amination is as follows:[16]

-

In an oven-dried Schlenk tube, combine this compound, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).

-

Evacuate and backfill the tube with an inert gas.

-

Add the desired amine and an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete.

-

After cooling, quench the reaction, extract the product, and purify by chromatography.

The Nitro Group: A Target for Reduction and a Director of Nucleophilic Aromatic Substitution

The nitro group plays a dual role in the reactivity of the molecule. It is a key functional group that can be transformed, and it strongly influences the reactivity of the aromatic ring.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This conversion dramatically changes the electronic properties of the molecule, transforming a deactivating, meta-directing group into a strongly activating, ortho, para-directing group.[18] A variety of reducing agents can be employed, and the choice of reagent can be critical to avoid unwanted side reactions, such as the reduction of the bromo group.

Table 2: Common Reagents for Nitro Group Reduction [18][19]

| Reagent | Conditions | Selectivity Notes |

| H₂, Pd/C | Catalytic hydrogenation | Can also reduce other functional groups. |

| H₂, Raney Ni | Catalytic hydrogenation | Often used to avoid dehalogenation.[19] |

| Fe, HCl/AcOH | Acidic conditions | Mild and often selective. |

| SnCl₂, HCl | Acidic conditions | A classic and reliable method.[19] |

| Na₂S₂O₄ | Aqueous solution | Can be used for selective reductions. |

The strong electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).[20][21][22] The nitro group, being ortho to the bromo substituent, strongly activates this position for nucleophilic attack.[20][22] This allows for the displacement of the bromo group by strong nucleophiles.

In some cases, the nitro group itself can act as a leaving group in SNAr reactions, particularly when the ring is highly activated by other electron-withdrawing groups.[23][24]

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[21]

-

Addition: The nucleophile attacks the electron-deficient carbon bearing the leaving group (in this case, the bromo substituent), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20]

-

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strongly electron-withdrawing substituent with a significant impact on the molecule's reactivity. Its primary influence is through a strong negative inductive effect (-I).[6][7][25] This effect deactivates the aromatic ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.[3][6] Furthermore, the lipophilicity of the trifluoromethyl group can improve the solubility of the molecule in organic solvents and can have a profound impact on the biological activity of its derivatives.[25]

Conclusion

This compound is a synthetically valuable building block due to the distinct and exploitable reactivity of its functional groups. The amino group serves as a versatile handle for diazotization and N-functionalization. The bromo group is an ideal site for transition metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The nitro group can be selectively reduced to an amine, thereby modulating the electronic properties of the aromatic ring, and it also activates the ring for nucleophilic aromatic substitution. The trifluoromethyl group further enhances the electron-deficient nature of the ring, influencing its overall reactivity. A thorough understanding of the interplay of these functional groups, as outlined in this guide, is essential for the strategic design of synthetic routes to novel and complex molecules for applications in drug discovery and materials science.

References

- Effect of Nitro Substituents on Nucleophilic Substitution Reactions - Filo. (2025-11-10).

- evaluating the efficiency of different catalysts in Suzuki coupling of 1-bromo-3-nitrobenzene - Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene - Benchchem.

- Electrophilic arom

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020-10-20).

- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021-12-12).

- Nitro as a leaving group in an aromatic ring - Chemistry Stack Exchange. (2021-10-29).

- A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in w

- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene - Benchchem.

- N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes - American Chemical Society. (2026-01-08).

- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.

- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital - SciSpace.

- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group - RSC Publishing.

- Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals.

- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...

- Sandmeyer reaction - Wikipedia.

- Buchwald–Hartwig amin

- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deform

- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W

- Directing Effects in Electrophilic Aromatic Substitution Reactions - YouTube. (2016-04-07).

- Directing Effect of the Nitro Group in EAS - YouTube. (2017-05-02).

- Directing Effects - A Level Chemistry Revision Notes - Save My Exams. (2025-01-10).

- Reduction of nitro compounds - Wikipedia.

- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- Comparative kinetic study of the Suzuki reaction involving 4-bromo...

- Nitro Reduction - Common Conditions.

- Sandmeyer Reaction - Organic Chemistry Portal.

- Synthesis of 3-nitrobenzotrifluoride - PrepChem.com.

- N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes | Organic Letters - ACS Public

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019-02-26).

- SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIV

- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018-10-08).

- The Sandmeyer Reaction: Substitution for an NH2 on an Arom

- CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google P

- Reaction of Amines, Diazonium salts (Sandmeyer Reaction) and more #chemistry #45. (2023-07-30).

- Multistep Synthesis - Chemistry LibreTexts. (2019-06-05).

- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google P

- 2-Bromo-5-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 136198 - PubChem.

Sources

- 1. scispace.com [scispace.com]

- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. youtube.com [youtube.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]